1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid
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Overview
Description
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-3-fluorophenylmethyl group. It is a versatile compound used in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropane-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
- 1-[(4-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Uniqueness
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to similar compounds .
Properties
CAS No. |
1697535-42-4 |
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Molecular Formula |
C11H10ClFO2 |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
PBAOMBZKYJNRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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